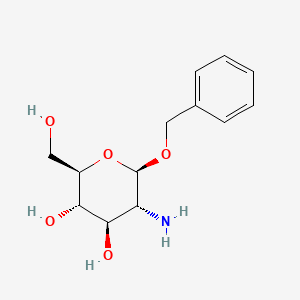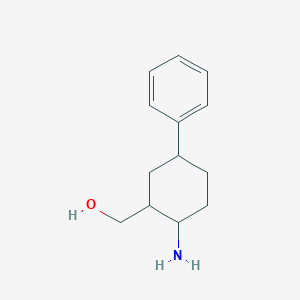
(2-Amino-5-phenylcyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-アミノ-5-フェニルシクロヘキシル)メタノールは、分子式C13H19NOの有機化合物です。これは、シクロヘキサン環にアミノ基とフェニル基が結合した第一級アルコールです。
準備方法
合成経路と反応条件
(2-アミノ-5-フェニルシクロヘキシル)メタノールの合成は、通常、対応するケトンまたはアルデヒド前駆体の還元を伴います。一般的な方法の1つは、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、(2-アミノ-5-フェニルシクロヘキシル)ケトンを還元することです。この反応は、通常、テトラヒドロフラン(THF)またはエタノールなどの不活性溶媒中で、低温で行われ、高収率と高純度を確保します。
工業生産方法
工業的な設定では、(2-アミノ-5-フェニルシクロヘキシル)メタノールの生産には、対応するケトンまたはアルデヒドを、炭素担持パラジウム(Pd/C)などの金属触媒を使用して、高圧および高温で接触水素化することが含まれる場合があります。この方法は、高効率と選択性で、大規模生産を可能にします。
化学反応の分析
反応の種類
(2-アミノ-5-フェニルシクロヘキシル)メタノールは、次のようなさまざまな化学反応を受けることができます。
酸化: 第一級アルコール基は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して、対応するアルデヒドまたはカルボン酸に酸化できます。
還元: アミノ基は、金属触媒の存在下で水素ガス(H2)などの還元剤を使用して、対応するアミンに還元できます。
置換: フェニル基は、硝酸(HNO3)または臭素(Br2)などの試薬を使用して、ニトロ化またはハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性条件下で、水溶液中の過マンガン酸カリウム(KMnO4)。
還元: 高圧下で、炭素担持パラジウム(Pd/C)触媒を伴う水素ガス(H2)。
置換: ニトロ化のための硝酸(HNO3)、臭素化のための臭素(Br2)。
生成される主な生成物
酸化: (2-アミノ-5-フェニルシクロヘキシル)アルデヒドまたは(2-アミノ-5-フェニルシクロヘキシル)カルボン酸。
還元: (2-アミノ-5-フェニルシクロヘキシル)アミン。
置換: (2-アミノ-5-フェニルシクロヘキシル)メタノールのニトロ置換またはブロモ置換誘導体。
科学研究への応用
(2-アミノ-5-フェニルシクロヘキシル)メタノールは、科学研究においていくつかの用途があります。
化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、細胞プロセスへの影響や生物学的巨大分子との相互作用など、その潜在的な生物活性について研究されています。
医学: 製薬化合物の合成のための前駆体としての使用など、その潜在的な治療用途を探る研究が進行中です。
産業: これは、特殊化学品の生産に使用され、他の工業的に重要な化合物の合成における中間体として使用されます。
科学的研究の応用
(2-Amino-5-phenylcyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
作用機序
(2-アミノ-5-フェニルシクロヘキシル)メタノールの作用機序は、特定の分子標的および経路との相互作用を伴います。アミノ基は、生物学的巨大分子と水素結合を形成し、その構造と機能に影響を与えることができます。フェニル基は、タンパク質中の芳香族残基とのπ-π相互作用に関与し、その活性を影響を与える可能性があります。さらに、ヒドロキシル基は、酸化還元反応を起こし、細胞環境の酸化還元状態を調節することができます。
類似化合物の比較
類似化合物
(2-アミノ-5-フェニルシクロヘキシル)アミン: 構造は似ていますが、ヒドロキシル基がありません。
(2-アミノ-5-フェニルシクロヘキシル)アルデヒド: 構造は似ていますが、ヒドロキシル基の代わりにアルデヒド基があります。
(2-アミノ-5-フェニルシクロヘキシル)カルボン酸: 構造は似ていますが、ヒドロキシル基の代わりにカルボン酸基があります。
独自性
(2-アミノ-5-フェニルシクロヘキシル)メタノールは、シクロヘキサン環にアミノ基とヒドロキシル基の両方が存在するため、ユニークです。これにより、幅広い化学反応や相互作用に関与することができます。この二重の機能により、研究や産業におけるさまざまな用途に適した汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
(2-Amino-5-phenylcyclohexyl)amine: Similar structure but lacks the hydroxyl group.
(2-Amino-5-phenylcyclohexyl)aldehyde: Similar structure but has an aldehyde group instead of a hydroxyl group.
(2-Amino-5-phenylcyclohexyl)carboxylic acid: Similar structure but has a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2-Amino-5-phenylcyclohexyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
(2-amino-5-phenylcyclohexyl)methanol |
InChI |
InChI=1S/C13H19NO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9,14H2 |
InChIキー |
LUMAPUYZQIKJQG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(CC1C2=CC=CC=C2)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744733.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744740.png)
![4-amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11744744.png)
![[4-(Diethylcarbamoyl)phenyl]trifluoroboranuide potassium](/img/structure/B11744758.png)
![1-ethyl-4-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744760.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744765.png)
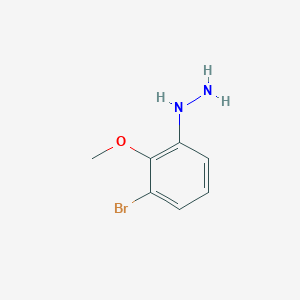
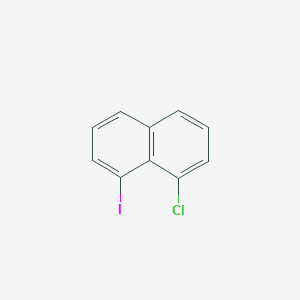
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744790.png)
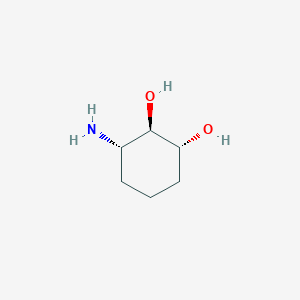
![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid](/img/structure/B11744802.png)
![{1-[(2,4-Dichlorophenyl)methyl]-1h-imidazol-2-yl}methanamine](/img/structure/B11744804.png)
